molecular formula C14H12N2O B3193024 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile CAS No. 675831-64-8

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile

Cat. No. B3193024
M. Wt: 224.26 g/mol
InChI Key: PCCIEBVCPXEIFS-UHFFFAOYSA-N
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Patent
US07488751B2

Procedure details

This compound was prepared in the same manner as for Intermediate 2, using 5-cyanoindole (4.26 g, 30 mmol) and 2-cyclopenten-1-one (2.95 g, 36 mmol) to give 5.5 g (82%) of the desired product: mp 136-138° C.; MS (ESI) m/z 224 [M]+.
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)#[N:2].[C:12]1(=[O:17])[CH2:16][CH2:15][CH:14]=[CH:13]1>>[O:17]=[C:12]1[CH2:16][CH2:15][CH:14]([C:6]2[C:5]3[C:9](=[CH:10][CH:11]=[C:3]([C:1]#[N:2])[CH:4]=3)[NH:8][CH:7]=2)[CH2:13]1

Inputs

Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.26 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
2.95 g
Type
reactant
Smiles
C1(C=CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(CC1)C1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.